3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group, and a thienopyrimidine core. The presence of these functional groups imparts significant biological and pharmacological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common feature in many biologically active compounds. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
For example, some act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the presence of the piperazine moiety, it could potentially interact with pathways involving dopamine, serotonin, and other neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Without specific studies on this compound, it’s challenging to provide accurate ADME properties. Many piperazine derivatives are known to have good bioavailability and can cross the blood-brain barrier, which makes them effective for cns-targeting drugs .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the potential activities associated with piperazine derivatives, the effects could range from antipsychotic effects (if it acts on dopamine or serotonin receptors) to antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially when using strong nucleophiles like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the thienopyrimidine core, coupled with the piperazine ring, allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16-6-5-7-19(17(16)2)25-11-13-26(14-12-25)20(28)8-3-4-10-27-22(29)21-18(9-15-31-21)24-23(27)30/h5-7,9,15H,3-4,8,10-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRCNXNDYTWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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